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1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Documentation Hub

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  • Product: 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • CAS: 929975-85-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: Physicochemical Profiling and Mass Spectrometry Workflows

Executive Summary In the landscape of targeted therapeutics, the pyrazolo[3,4-b]pyridine core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. 1-benzyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the pyrazolo[3,4-b]pyridine core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serves as a critical intermediate in these drug discovery pipelines. The bicyclic core acts as an adenine bioisostere, the N1-benzyl group probes hydrophobic pockets, and the C5-carboxylic acid provides a versatile vector for late-stage functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, exact mass characteristics, and self-validating experimental workflows for both analytical verification and synthetic derivatization.

Molecular Architecture & Physicochemical Properties

Accurate mass and molecular weight determinations are foundational for high-throughput screening and library synthesis. The amphoteric nature of this compound—driven by the basic pyridine nitrogen and the acidic carboxylate—dictates its behavior in both chromatographic separation and mass spectrometric ionization.

PropertyValueCausality / Significance
Chemical Name 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidStandard IUPAC nomenclature.
CAS Number 929975-85-9Unique identifier for commercial sourcing.
Molecular Formula C₁₄H₁₁N₃O₂Core composition dictating isotopic distribution.
Average Molecular Weight 253.261 g/mol Used for bulk stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 253.08513 DaCritical for HRMS verification and formula generation[1].
[M+H]⁺ (ESI+) m/z 254.0924Primary ion observed in positive mode due to N7 protonation.
[M-H]⁻ (ESI-) m/z 252.0779Primary ion observed in negative mode due to COOH deprotonation.

Pharmacophore Significance & Systems Biology

The pyrazolo[3,4-b]pyridine scaffold is frequently deployed to target kinases such as Fibroblast Growth Factor Receptors (FGFR)[2] and Tropomyosin Receptor Kinases (TRKs)[3]. The structural causality behind this utility lies in the hinge-binding motif: the pyrazole nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair, mimicking the interactions of the adenine ring of ATP within the kinase hinge region[4].

The C5-carboxylic acid is strategically positioned to point toward the solvent-exposed channel of the kinase, allowing medicinal chemists to append various amines via amide coupling to tune pharmacokinetics without disrupting the core binding affinity.

KinaseInhibition Inhibitor 1-Benzyl-1H-pyrazolo[3,4-b]pyridine Scaffold Hinge Kinase Hinge Region (ATP-Binding Pocket) Inhibitor->Hinge Bidentate H-bonding (Donor-Acceptor) Kinase Target Kinase (e.g., FGFR / TRKA) Hinge->Kinase Competitive ATP Displacement Signaling Downstream Signaling (MAPK / PI3K Pathways) Kinase->Signaling Blocked Phosphorylation Tumor Tumor Proliferation & Survival Signaling->Tumor Apoptosis Induction / Growth Arrest

Fig 1: Mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives via hinge binding.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Analytical Parameters

When analyzing 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid via LC-HRMS, a biphasic gradient of 0.1% formic acid in water and acetonitrile is employed. The formic acid serves a dual, causal purpose: it maintains the carboxylic acid in its protonated, neutral state to prevent peak tailing and improve retention on the hydrophobic C18 stationary phase, while simultaneously providing an abundant proton source to facilitate [M+H]⁺ ion formation at the basic pyridine nitrogen during electrospray ionization (ESI).

Workflow A: LC-HRMS Exact Mass Verification Protocol

This protocol is designed as a self-validating system to ensure high mass accuracy (< 5 ppm error) and eliminate false positives.

Step 1: System Suitability Test (SST)

  • Inject a standard calibration mix (e.g., reserpine, m/z 609.2806) to verify mass analyzer calibration. The system is validated only if the mass error is ≤ 3 ppm and the theoretical plate count exceeds 10,000.

Step 2: Sample Preparation

  • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to yield a 1 µg/mL working solution.

Step 3: LC Separation Parameters

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: H₂O + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

Step 4: HRMS Acquisition (Q-TOF or Orbitrap)

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: m/z 100–1000.

  • Target Verification: Extract the ion chromatogram (EIC) for m/z 254.0924 (± 5 ppm window).

Step 5: Self-Validation via Blank Injection

  • Immediately following the sample run, inject a blank (50:50 MeOH:H₂O). The protocol is validated if the carryover signal at m/z 254.0924 is < 0.1% of the sample peak area.

Synthetic Utility: Derivatization Workflow

Causality of Reagent Selection

To convert the C5-carboxylic acid into an amide for library generation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like EDC). HATU stabilizes the highly reactive O-At active ester intermediate, which minimizes epimerization and drastically accelerates the acylation of sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Workflow B: Amide Coupling Protocol

Step 1: Activation

  • In a dry, argon-purged reaction vial, dissolve 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq, 0.1 mmol, ~25.3 mg) in anhydrous DMF (1.0 mL).

  • Add DIPEA (3.0 eq, 0.3 mmol, 52 µL).

  • Add HATU (1.2 eq, 0.12 mmol, 45.6 mg). Stir at room temperature for 15 minutes to allow complete formation of the active ester.

Step 2: Amine Addition

  • Add the desired primary or secondary amine (1.2 eq, 0.12 mmol) to the activated mixture.

  • Stir the reaction at room temperature for 2–4 hours.

Step 3: Self-Validating Reaction Monitoring

  • Quench a 5 µL aliquot of the reaction mixture into 95 µL of 50:50 Acetonitrile:Water.

  • Analyze via the LC-MS method detailed in Workflow A.

  • Validation Check: The reaction is deemed complete and self-validated when the EIC for the starting material (m/z 254.0924) falls below 5% relative abundance, concomitant with the appearance of the target amide product mass.

Step 4: Workup & Purification

  • Dilute the mixture with Ethyl Acetate (10 mL) and wash sequentially with saturated NaHCO₃ (3 x 5 mL), 1M HCl (3 x 5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • PubChemLite - 1-benzyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid (C14H11N3O2) . uni.lu. 1

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors . ACS Medicinal Chemistry Letters. 2

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) . Expert Opinion on Therapeutic Patents (Taylor & Francis). 4

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . RSC Advances. 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Amide Coupling of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine and azaindole frameworks allows it to function as a versatile hinge-binding motif for various protein kinases, making it a cornerstone for developing targeted therapeutics, particularly in oncology. The title compound, 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, is a key intermediate, offering a strategic handle for constructing diverse amide libraries through derivatization at the C5 position.

The formation of the amide bond is the most frequently performed reaction in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by linking various amine-containing fragments to a core acid.[4][5] However, the direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions. Therefore, activating the carboxylic acid is essential for efficient, mild, and selective amide bond formation.[6]

This guide provides detailed, field-proven protocols for the successful amide coupling of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, focusing on three robust and widely adopted methodologies. We will delve into the mechanistic rationale behind each protocol, offer step-by-step instructions, and provide guidance for optimization and troubleshooting.

Core Principles: The Chemistry of Carboxylic Acid Activation

Efficient amide synthesis relies on converting the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the acid into a more electrophilic species that is readily attacked by the amine nucleophile. The choice of coupling reagent is critical and dictates the reaction's efficiency, speed, and the preservation of stereochemical integrity if chiral amines are used.[4]

Common strategies involve the use of carbodiimides (like EDC), uronium/aminium salts (like HATU), or phosphonic acid anhydrides (like T3P®). These reagents generate highly reactive intermediates, such as O-acylisoureas or active esters, which are then intercepted by the amine to furnish the desired amide.

Recommended Coupling Protocols

Here we present three reliable protocols for coupling 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with a representative primary or secondary amine.

Protocol 1: HATU-Mediated Coupling

Overview: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, uronium-based coupling reagent known for rapid reaction times and low rates of epimerization.[7][8] It is often the first choice for challenging or precious substrates.

Mechanism & Rationale: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7][9] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][10] This active ester is then rapidly consumed by the amine to yield the amide product, regenerating 1-hydroxy-7-azabenzotriazole (HOAt). The inclusion of HOAt in the HATU structure accelerates the coupling and suppresses side reactions.[7][8]

Diagram: HATU Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Pyrazolo-Pyridine-COOH (Acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA (Base) ActiveEster OAt-Active Ester (Key Intermediate) Carboxylate->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + Amine Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine R'-NH2 (Amine) Byproduct2 HOAt Amide->Byproduct2

Caption: Mechanism of HATU-mediated amide coupling.

Materials:

  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration 0.1 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add the amine (1.1 equiv) to the mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

Overview: This is a classic, cost-effective method utilizing a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[11][12] The water-solubility of EDC and its urea byproduct simplifies purification.[13]

Mechanism & Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][13] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester.[11][14] This active ester is more stable than the O-acylisourea but sufficiently reactive to couple with the amine, improving yields and minimizing side reactions.[13][14]

Materials:

  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (target concentration 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor progress by TLC or LC-MS.

  • Workup: If using DCM, wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). If using DMF, perform an extractive workup as described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling

Overview: Propanephosphonic acid anhydride (T3P®) is a powerful coupling reagent valued for its high reactivity, excellent yields, and exceptionally clean reaction profiles.[15] The byproducts are water-soluble, making for a very simple workup.[15][16] It is particularly effective for coupling epimerization-prone substrates and unreactive amines.[17][18]

Mechanism & Rationale: The carboxylic acid attacks the electrophilic phosphorus center of T3P® to form a mixed anhydride intermediate.[15][16] This highly activated species is then readily attacked by the amine to form the stable amide bond. A base, such as pyridine or DIPEA, is required to deprotonate the carboxylic acid and neutralize the generated phosphonic acid byproducts.[16]

Materials:

  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P® (50% solution in Ethyl Acetate) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate or THF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and the amine (1.05 equiv).

  • Dissolve the solids in anhydrous ethyl acetate (target concentration 0.2 M).

  • Add pyridine (3.0 equiv).

  • Add the T3P® solution (1.5 equiv) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes efficiently remove all phosphorus byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Data Presentation & Protocol Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Coupling Reagent HATUEDC·HClT3P®
Additive None (HOAt is integral)HOBtNone
Typical Base DIPEADIPEA, Et₃NPyridine, DIPEA
Typical Solvent DMF, DCMDCM, DMFEthyl Acetate, THF
Reaction Time 1 - 4 hours4 - 18 hours1 - 3 hours
Temperature 0 °C to RT0 °C to RTRT
Key Advantage High speed and efficiency, low epimerization.[7]Cost-effective, water-soluble byproducts.[13]Very clean, easy aqueous workup, high yields.[15][16]
Consideration Higher cost, potential for guanidinylation side reaction.[7]Slower kinetics, HOBt has explosive properties in dry form.[13]Reagent is moisture sensitive.

Experimental Workflow & Troubleshooting

Diagram: General Amide Coupling Workflow

Workflow Start 1. Reagent Prep (Acid, Amine, Solvent) Activation 2. Activation (Add Coupling Reagent, Base at 0°C or RT) Start->Activation Reaction 3. Reaction (Stir 1-18h at RT) Activation->Reaction Monitoring 4. Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Workup (Quench & Wash) Monitoring->Workup Reaction Complete Purify 6. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Purify Product Pure Amide Purify->Product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inactive reagents (moisture contamination), insufficient base, or steric hindrance.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a stronger coupling reagent like HATU for sterically hindered substrates. Ensure at least 2-3 equivalents of base are used.

  • Formation of N-acylurea (with EDC):

    • Cause: The O-acylisourea intermediate rearranged before amine attack.

    • Solution: Ensure an adequate amount of HOBt (at least 1.0 equiv) is present to trap the intermediate. Run the reaction at 0°C to slow the rearrangement.

  • Difficult Purification:

    • Cause: Water-soluble byproducts (tetramethylurea from HATU, EDC-urea) partitioning into the organic layer, especially if using polar solvents like ethyl acetate for extraction.

    • Solution: When using DMF, dilute with a large volume of ethyl acetate or DCM before washing. A 5% aqueous LiCl wash can help remove DMF. For HATU byproducts, multiple water washes are effective.[8] T3P® is often superior in this regard as its byproducts are highly water-soluble.[15]

Conclusion

The synthesis of amides from 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a critical transformation for generating novel chemical entities for drug discovery. The choice of coupling protocol depends on factors such as substrate reactivity, scale, cost, and desired purity profile. The HATU, EDC/HOBt, and T3P® methods presented here provide a robust toolkit for researchers. By understanding the underlying mechanisms and following these detailed protocols, scientists can efficiently and reliably synthesize target amide derivatives, accelerating the pace of research and development.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed.
  • Kandhasamy, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube.
  • Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Vertex AI Search. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry, 39(16), 2315-2322.
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210.
  • Vertex AI Search. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Cik, G. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Chemistry, 18(15), 1950-1963.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation.
  • Manjinder, S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 154-159.
  • ResearchGate. (n.d.). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Asian Publication Corporation. (n.d.). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Wagh, S. B., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 67-94.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Application

Incorporating 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid into kinase inhibitor scaffolds

Application Note: Strategic Derivatization of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in Kinase Inhibitor Discovery Strategic Scaffold Positioning in Kinase Drug Discovery The development of highly selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in Kinase Inhibitor Discovery

Strategic Scaffold Positioning in Kinase Drug Discovery

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can reliably anchor into the kinase hinge region. The pyrazolo[3,4-b]pyridine core has emerged as a highly versatile pharmacophore in modern medicinal chemistry, capable of achieving multiple binding modes across a broad spectrum of oncogenic and inflammatory kinase targets[1].

When strategically decorated, such as in 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (MW: 253.26 g/mol ), the scaffold transforms into a tripartite modular system. The core provides the essential hydrogen bond donor-acceptor pair, the N1-benzyl group acts as a lipophilic probe for adjacent hydrophobic pockets[2], and the C5-carboxylic acid serves as a highly reactive handle for late-stage functionalization[3]. This application note details the mechanistic rationale, synthetic protocols, and self-validating assay frameworks required to successfully incorporate this building block into novel kinase inhibitor pipelines.

Structural Logic: The Tripartite Binding Mechanism

Understanding the spatial orientation of this scaffold within the ATP-binding site is critical for rational drug design. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region[1].

The N1-benzyl substitution is not merely structural; it actively drives affinity. Depending on the specific kinase (e.g., TRKA or PIM-1), this bulky lipophilic group rotates to occupy the hydrophobic cleft adjacent to the gatekeeper residue, enhancing both potency and selectivity[4][5]. Conversely, the C5-position points directly toward the solvent-exposed channel or the DFG-out allosteric pocket. By converting the C5-carboxylic acid into diverse amides, medicinal chemists can fine-tune the physicochemical properties (e.g., solubility, permeability) and target specific solvent-front mutations[3].

KinaseBinding Core Pyrazolo[3,4-b]pyridine (Hinge Binder) Benzyl 1-Benzyl Motif (Hydrophobic Pocket) Core->Benzyl N1 Functionalization Carboxyl 5-Carboxylic Acid (Solvent/DFG-out Handle) Core->Carboxyl C5 Functionalization Hinge ATP Hinge Region (Donor/Acceptor H-Bonds) Core->Hinge Primary Interaction Pocket Hydrophobic Cleft (Steric/Pi-Pi Stacking) Benzyl->Pocket Affinity Enhancement Solvent Solvent Front (Amide Derivatization) Carboxyl->Solvent Selectivity Tuning

Logical binding framework of 1-benzyl-pyrazolo[3,4-b]pyridine-5-carboxylic acid in kinases.

Workflow for Late-Stage Amide Functionalization

To exploit the C5-carboxylic acid, amide coupling is the preferred synthetic route. The protocol below utilizes HATU as the coupling reagent. Causality of reagent choice: HATU is selected over traditional EDC/NHS systems because it minimizes racemization and provides superior coupling efficiency when reacting with the sterically hindered or electronically deactivated anilines frequently required to access deep kinase pockets.

Protocol 1: High-Efficiency Amide Coupling
  • Activation: Dissolve 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq, ~100 mg) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) to establish a basic, non-nucleophilic environment. Add HATU (1.2 eq) and stir at room temperature for 15 minutes to form the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture into 100 µL of LC-MS grade Methanol. Analyze via UPLC-MS. Validation criteria: The reaction is deemed complete only when the starting material mass ( m/z 254.1 [M+H]+ ) is fully depleted, and the product mass dominates the chromatogram.

  • Purification: Quench with water, extract with EtOAc, and purify the concentrated organic layer via Preparative-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

SynthesisWorkflow SM Starting Material (MW: 253.26 g/mol) Act Carboxyl Activation (HATU, DIPEA, DMF) SM->Act Step 1 Coup Amide Coupling (Primary/Secondary Amine) Act->Coup Step 2 Val1 Checkpoint 1: LC-MS (Monitor m/z 254.1 depletion) Coup->Val1 In-process Control Pur Prep-HPLC Purification (C18, MeCN/H2O) Val1->Pur Proceed if complete Val2 Checkpoint 2: NMR/Purity (>95% purity validation) Pur->Val2 Final QC

Synthetic workflow and validation checkpoints for 5-carboxamide derivatization.

Quantitative Structure-Activity Relationship (SAR) Benchmarks

Derivatization at the C5 position dramatically alters both biochemical potency and cellular permeability. The table below summarizes representative SAR data trends observed when functionalizing the 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold against a model kinase (e.g., TRKA or PIM-1)[4][5].

Table 1: Representative SAR Data for C5-Amide Derivatives

CompoundC5 R-Group (Amide)Target Kinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)ClogP
1 (Core) -OH (Free Carboxylic Acid)>10,000>50.02.8
2 Methylamine45012.53.1
3 Cyclopentylamine853.24.0
4 4-(Trifluoromethyl)aniline120.84.8
5 N-methylpiperazine2108.42.5

Data Interpretation: The free carboxylic acid (Compound 1) exhibits poor biochemical activity due to electrostatic repulsion at the lipophilic solvent front and fails to penetrate cell membranes. Coupling with bulky, electron-withdrawing anilines (Compound 4) optimally fills the solvent-exposed channel, driving nanomolar potency and sub-micromolar cellular efficacy.

Orthogonal Validation: Biochemical to Cellular Translation

A persistent pitfall in kinase inhibitor development is the disconnect between cell-free biochemical potency and actual intracellular target engagement. The following protocols establish a self-validating biological testing funnel.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: TR-FRET is utilized over standard colorimetric assays because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence—a major driver of false positives in heterocyclic library screening.

  • Incubate the purified kinase enzyme with the synthesized inhibitor library (10-point dose-response, starting at 10 µM) in assay buffer for 30 minutes.

  • Add ATP (at the predetermined Km​ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validating Checkpoint: Calculate the Z'-factor for every assay plate. Validation criteria: A Z'-factor 0.6 is required to confirm assay robustness. Plates falling below this threshold must be discarded and repeated. Include Staurosporine as a universal positive control.

Protocol 3: Cellular Target Engagement (Western Blotting)

Biochemical potency must be translated to the cellular environment to account for membrane permeability and efflux pump dynamics.

  • Seed target cancer cells (e.g., MCF-7 for PIM-1 evaluation[4]) at 3×105 cells/well in 6-well plates.

  • Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Checkpoint: Probe the membrane for the specific phosphorylated downstream target (e.g., p-eIF4E for MNK/PIM pathways). Crucially, you must simultaneously probe for Total Target Protein and a loading control (GAPDH ). Validation criteria: True target engagement is confirmed only if the phosphoprotein signal decreases while the Total Protein and GAPDH signals remain constant. If Total Protein drops, the compound is inducing non-specific cytotoxicity or protein degradation, invalidating the claim of direct kinase inhibition.

Sources

Method

Application Notes &amp; Protocols: Esterification Strategies for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

Introduction: The Strategic Importance of Esterification The 1-benzyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous compounds investigated for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Esterification

The 1-benzyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous compounds investigated for a range of therapeutic applications, including their roles as kinase inhibitors and antimicrobial agents.[1][2] The carboxylic acid moiety at the C5 position is a critical handle for molecular derivatization. Converting this carboxylic acid to an ester is a fundamental and often essential transformation for several strategic reasons:

  • Prodrug Development: Esterification can mask the polar carboxylic acid group, improving membrane permeability and oral bioavailability. In vivo, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid-containing drug.

  • Modulation of Physicochemical Properties: The conversion to an ester alters key properties such as solubility, lipophilicity (logP), and crystal packing, which are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

  • Synthetic Intermediates: The ester functionality serves as a versatile precursor for other functional groups. For instance, it can be readily converted into amides, hydrazides, or reduced to alcohols, providing access to a wider range of chemical diversity.[1]

This guide provides a detailed overview of robust and field-proven methods for the esterification of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives. We will delve into the mechanistic rationale behind each protocol, offering researchers the knowledge to select and execute the optimal strategy for their specific synthetic goals.

Method 1: Classical Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification method. It represents the most straightforward and atom-economical approach, particularly for simple, unhindered alcohols.[3][4]

Mechanistic Rationale

The Fischer esterification is an equilibrium-controlled reaction.[4][5][6] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation yield the final ester product.[3][4] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed.[4][5][7]

Fischer_Esterification RCOOH Pyrazolopyridine Carboxylic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Proton_Transfer Protonated Ether Oxygen Tetrahedral_Int->Proton_Transfer Proton Transfer Ester_H2O Ester + H₂O Proton_Transfer->Ester_H2O - H₂O, -H⁺ Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Coupling cluster_byproduct Byproduct Formation RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU (precipitates) O_acylisourea->DCU Forms DMAP DMAP Acylpyridinium->DMAP Regenerates Ester Ester Product Acylpyridinium->Ester + Alcohol ROH Alcohol DMAP_regen DMAP (regenerated) Mitsunobu_Reaction RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation ROH Alcohol PPh3 PPh₃ Betaine PPh₃-DEAD Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Ester Ester Product Alkoxyphosphonium->Ester + Carboxylate (Sₙ2) Carboxylate->Ester TPPO TPPO Hydrazine Hydrazine Byproduct

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in aqueous media

Technical Support Center: 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Introduction: Understanding the Solubility Challenge 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound of int...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Introduction: Understanding the Solubility Challenge

1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Its structure, which combines a rigid, planar pyrazolopyridine core with a bulky, hydrophobic benzyl group, contributes to high crystal lattice energy, a common cause of poor aqueous solubility.[2][3] The presence of the carboxylic acid group, however, provides a critical handle for pH-dependent solubilization strategies.

This guide provides a systematic, mechanism-based approach to troubleshooting and overcoming the solubility challenges associated with this compound in aqueous media. We will proceed from the simplest and most common techniques to more advanced formulation strategies, explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of aqueous solution? A1: The poor solubility is primarily due to the molecule's hydrophobic nature, stemming from the fused aromatic rings and the benzyl substituent. These nonpolar regions are energetically unfavorable in water, and the molecule's planarity promotes strong crystal packing, making it difficult for water molecules to solvate it effectively.[2] Precipitation occurs when the concentration exceeds its very low intrinsic aqueous solubility limit.

Q2: What is the first thing I should try to improve solubility? A2: The most direct approach is to adjust the pH of your aqueous medium. The carboxylic acid moiety is acidic and can be deprotonated to form a much more polar (and thus more water-soluble) carboxylate salt. This is often the most effective and cleanest initial strategy.[4][5]

Q3: Can I just dissolve it in DMSO and dilute it into my aqueous buffer? A3: While this is a common practice, it often leads to precipitation, especially at higher concentrations. The compound may be highly soluble in a polar aprotic solvent like DMSO, but when this solution is diluted into an aqueous buffer, the solvent environment changes drastically. Water becomes the primary solvent, and if the compound's solubility limit in the final water/co-solvent mixture is exceeded, it will precipitate. This guide outlines methods to create thermodynamically stable aqueous solutions.

Q4: Does the benzyl group make a big difference compared to the parent molecule without it? A4: Yes, a significant difference. The benzyl group (C₆H₅CH₂–) is large and highly nonpolar (hydrophobic). It substantially increases the molecule's overall lipophilicity, thereby decreasing its solubility in polar solvents like water compared to its unsubstituted counterpart, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.[6][7]

Systematic Troubleshooting Workflow

This workflow is designed to logically guide you from simple adjustments to more complex formulation strategies. We recommend proceeding through the steps in order.

Solubility_Workflow start Poor Solubility Observed (Precipitation / Cloudiness) ph_adjust Strategy 1: pH Adjustment (Target pH >> pKa) start->ph_adjust ph_check Sufficiently Soluble & Stable? ph_adjust->ph_check cosolvent Strategy 2: Co-solvent System (e.g., PEG, Ethanol, Propylene Glycol) cosolvent_check Sufficiently Soluble & Compatible? cosolvent->cosolvent_check salt_form Strategy 3: Salt Formation (Isolate a stable salt form) salt_check Stable Salt Formed & Soluble? salt_form->salt_check excipients Strategy 4: Formulation with Excipients (Cyclodextrins, Surfactants) excipient_check Sufficiently Soluble & Stable? excipients->excipient_check success Achieved Target Solubility & Stability fail Re-evaluate experimental needs. Consider alternative compound. ph_check->cosolvent No ph_check->success Yes cosolvent_check->salt_form No cosolvent_check->success Yes salt_check->excipients No salt_check->success Yes excipient_check->success Yes excipient_check->fail No

Caption: A step-by-step decision tree for troubleshooting solubility.

Strategy 1: pH Adjustment

The Scientific Principle

The solubility of a carboxylic acid is highly pH-dependent.[4] At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form (R-COOH), which is poorly soluble. When the pH of the solution is raised to be significantly higher than the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (R-COO⁻). This charged species is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[5]

While the experimental pKa of this specific molecule is not readily published, the pKa of similar heterocyclic carboxylic acids and simple carboxylic acids generally falls in the 3-5 range.[5][8] Therefore, adjusting the pH to >7 should ensure complete deprotonation.

Experimental Protocol: pH-Solubility Profile
  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, borate) at various pH points, such as pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0.

  • Add Compound: To a fixed volume of each buffer (e.g., 1 mL) in a separate vial, add an excess amount of the solid 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (enough that undissolved solid remains).

  • Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantify Supernatant: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Results & Troubleshooting

You should observe a significant increase in solubility as the pH rises, particularly as it crosses the pKa value.

pH RangeDominant SpeciesExpected Relative Solubility
< 4R-COOH (Neutral)Very Low
4 - 6Mixture of R-COOH and R-COO⁻Increasing
> 7R-COO⁻ (Anionic)High
  • Troubleshooting: If solubility does not increase significantly even at pH 9, it's possible that the salt form itself has limited solubility or that the compound is unstable at high pH. Check for degradation by comparing the HPLC chromatogram of the sample to a fresh standard.

Strategy 2: Co-solvent Systems

The Scientific Principle

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules by weakening the hydrogen-bonding network of water that excludes nonpolar solutes.[11] This approach is useful when pH adjustment alone is insufficient or undesirable for the experiment.

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[10] Common choices are listed in the table below.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in each pure co-solvent (e.g., 10 mg/mL in 100% DMSO or 100% PEG 400).

  • Titrate into Buffer: In a clear vial, add a known volume of your desired aqueous buffer (e.g., 990 µL of PBS, pH 7.4).

  • Add Stock: Slowly add small aliquots of the co-solvent stock solution (e.g., 10 µL to achieve 1% co-solvent). Mix and visually inspect for precipitation or cloudiness after each addition.

  • Determine Solubility Limit: Continue adding the stock solution until persistent precipitation is observed. This provides an estimate of the solubility limit in that specific co-solvent/buffer ratio.

  • Verify Stability: Store the clear solutions at the desired temperature for 24 hours to check for delayed precipitation.

Data Summary: Common Co-solvents
Co-solventTypical Starting % (v/v)ProsCons
Ethanol5 - 20%Biocompatible, volatileCan affect protein structure
Propylene Glycol (PG)5 - 30%Low toxicity, commonly usedViscous, can be incompatible with some assays
Polyethylene Glycol 400 (PEG 400)5 - 40%Excellent solubilizer, low toxicityHigh viscosity, non-volatile
Dimethyl Sulfoxide (DMSO)0.5 - 5%Powerful solventCan be toxic to cells, may interfere with assays
  • Troubleshooting: If the compound precipitates even at very low final concentrations, the chosen co-solvent may not be effective enough. Consider trying a binary co-solvent system (e.g., PEG 400/Ethanol) or proceed to the next strategy. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Strategy 3: Pre-forming a Solid Salt

The Scientific Principle

Instead of creating the salt in situ by adjusting pH, you can synthesize and isolate a solid salt form of the compound. Pharmaceutical salts, such as sodium or potassium salts of acidic drugs, are crystalline materials with their own distinct physicochemical properties, often including much higher aqueous solubility and faster dissolution rates than the free acid.[12][13][14] The "pKa rule" suggests that a stable salt is likely to form if the difference between the pKa of the acid (your compound) and the pKa of the conjugate acid of the base used (e.g., pKa of H₂O for NaOH) is greater than 3.[15]

Experimental Protocol: Small-Scale Salt Formation
  • Dissolve Acid: Dissolve a known molar amount of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Add Base: Add exactly one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in the same solvent or water).

  • Induce Precipitation: Stir the solution. The salt may precipitate directly. If not, the salt can often be precipitated by adding a less polar anti-solvent (e.g., MTBE, heptane) or by slowly evaporating the solvent.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Test Solubility: Test the aqueous solubility of this new solid salt form using the protocol described in Strategy 1 (at a neutral pH like 7.0).

  • Troubleshooting: Not all salts form stable, crystalline solids. If you obtain an oil or a highly hygroscopic (water-absorbing) material, it may not be practical for your application. The choice of counter-ion is critical; different counter-ions can lead to vastly different solubility profiles.[14]

Strategy 4: Formulation with Solubilizing Excipients

If the above methods are insufficient, advanced formulation strategies using excipients can be employed. These methods work by creating molecular-level complexes or encapsulations of the drug.

Solubilization_Mechanisms cluster_0 Poorly Soluble Compound (R-COOH) cluster_1 pH Adjustment (pH > pKa) cluster_2 Cyclodextrin Inclusion cluster_3 Surfactant Micelle Compound Hydrophobic Core (Pyrazolopyridine + Benzyl) + Polar Head (-COOH) Deprotonation R-COO⁻ (Anion) + H₂O (Ion-Dipole Interaction) Cyclodextrin Hydrophilic Exterior (Soluble) + Hydrophobic Cavity (Encapsulates Benzyl Group) Micelle Hydrophilic Heads (Outer Shell) + Hydrophobic Tails (Inner Core Encapsulates Compound)

Caption: Mechanisms of different solubilization strategies.

Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can form non-covalent "inclusion complexes" where the hydrophobic part of a drug molecule (like the benzyl-pyrazolopyridine core) is encapsulated within the cavity, while the water-soluble exterior presents to the solvent, increasing the overall aqueous solubility of the complex.[17][18]

Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used derivatives.[17]

Protocol:

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD).

  • Add an excess of your solid compound to this solution.

  • Stir or sonicate the mixture for 24-48 hours to facilitate complex formation.

  • Centrifuge to remove undissolved compound and quantify the concentration in the supernatant. A several-fold to over 100-fold increase in solubility is possible.[19]

Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being encapsulated and "dissolved" in the aqueous medium.[21]

Common Types: Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS) are common non-ionic and anionic surfactants, respectively.[22]

Protocol:

  • Prepare a series of surfactant solutions in your buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add an excess of your solid compound to each solution.

  • Equilibrate for 24 hours with stirring.

  • Centrifuge and quantify the supernatant to determine the solubility enhancement.

References

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(6), 336-346.
  • PubChemLite. (n.d.). 1-benzyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid. University of Luxembourg. Retrieved from [Link]

  • Banny, S. A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12999.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 444.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Francis, T., & Taylor. (2023). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Pharmaceutical Development and Technology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Rahman, Z., & Zaini, M. A. A. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325.
  • PubMed. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • Teixidó, J., & Lavilla, R. (2022).
  • Ghasemzadeh, M. A., & Jouyban, A. (2024). Investigating the Influence of Cosolvents on the Solubility of Febuxostat in Supercritical CO2: Experimental Analysis and Artificial Intelligence Study.
  • NextSDS. (n.d.). 1-Benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
  • Singh, N. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Wang, C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Retrieved from [Link]

  • Jain, P., & Goel, A. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6.
  • Babu, P. S., & Babu, P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. Retrieved from [Link]

  • Sipos, E., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1549.
  • Caira, M. R., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 8(6), 244.
  • Raj, R. A., et al. (2015). Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of Carvedilol. Asian Journal of Pharmaceutics, 9(2).
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3745-3765.
  • Rege, B. D., et al. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 87(4), 469-474.
  • Kumar, A., et al. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, 87(4), 1859-1873.
  • Valero, M. (2005). Micellar solubilization of drugs.

Sources

Optimization

Purification techniques for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid reaction mixtures

Welcome to the technical support center for the purification of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this and structurally similar compounds. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Understanding the Molecule and Potential Impurities

1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring both acidic (carboxylic acid) and basic (pyridine and pyrazole nitrogens) functionalities. This amphoteric nature, combined with its aromatic structure, presents unique challenges and opportunities for purification.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Side-Products: Isomers or products from alternative reaction pathways. For instance, if synthesizing from a 5-carbonitrile precursor, incomplete hydrolysis can leave behind the starting nitrile or the corresponding amide intermediate.[1]

  • Reagents: Catalysts, acids, or bases used during the synthesis.

  • Degradation Products: Compounds formed by the breakdown of the desired product, potentially due to harsh reaction or workup conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial crude product is an intractable oil or a very impure solid. What is the best first step for purification?

Answer: An acid-base extraction is often the most effective initial purification step for compounds like 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This technique leverages the carboxylic acid functionality to selectively separate it from neutral or basic impurities.[2][3][4]

Underlying Principle: The carboxylic acid group is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[2][4] Neutral organic impurities will remain in the organic layer, while the desired product moves to the aqueous layer.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] It is crucial to use a weak base like NaHCO₃ to avoid deprotonating less acidic functionalities or causing unwanted side reactions.[2]

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your desired carboxylic acid. Drain and collect this aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer again with fresh NaHCO₃ solution to ensure complete extraction of the acidic product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is distinctly acidic (pH < 4).[6] This will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[5][6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel Separatory Funnel: Wash with aq. NaHCO3 Crude->SepFunnel OrganicLayer Organic Layer (Neutral/Basic Impurities) SepFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Product as Salt) SepFunnel->AqueousLayer Separate Acidify Acidify with HCl (pH < 4) AqueousLayer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filtration Vacuum Filtration Precipitate->Filtration PureProduct Pure Product Filtration->PureProduct

Caption: Workflow for Acid-Base Extraction.

FAQ 2: Acid-base extraction yielded a solid, but it's still not pure enough. What's the next step?

Answer: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Causality: A good recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For polar molecules like pyrazolopyridine carboxylic acids, polar protic or aprotic solvents are often effective.[1]

Recommended Solvents for Recrystallization:

Solvent SystemRationale
Ethanol/WaterEthanol often dissolves the compound at elevated temperatures, and the slow addition of water (an anti-solvent) can induce crystallization upon cooling.
Dioxane/WaterSimilar to ethanol/water, this combination can be effective for moderately polar compounds. A 3:1 dioxane-water mixture has been reported for a similar compound.[1]
Acetic AcidCan be a good solvent for carboxylic acids due to favorable hydrogen bonding interactions.
n-Hexane/Ethyl AcetateThis less polar system may be useful if the primary impurities are highly polar.[7]

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve your crude product.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

FAQ 3: My compound is difficult to crystallize and appears to have impurities with similar polarity. How can I purify it?

Answer: When recrystallization and acid-base extraction are insufficient, column chromatography is the preferred method. Given the polar nature of the carboxylic acid, reverse-phase chromatography is often more effective than normal-phase (silica gel) chromatography.[8]

Expertise-Driven Insight: Carboxylic acids can streak or "tail" on silica gel due to strong interactions with the acidic silica surface. To mitigate this, a small amount of acid (e.g., acetic acid or formic acid) can be added to the eluent in normal-phase chromatography to keep the compound protonated and reduce its interaction with the stationary phase.[9]

Recommended Chromatography Conditions:

Chromatography TypeStationary PhaseMobile Phase (Eluent)
Normal Phase Silica GelDichloromethane/Methanol, Ethyl Acetate/Hexane with 0.1-1% Acetic Acid
Reverse Phase C18-functionalized SilicaWater/Acetonitrile or Water/Methanol with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[8]

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.[10]

  • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel) using the initial, less polar eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity (gradient elution) to move your compound and any impurities down the column at different rates.[10]

  • Fraction Collection: Collect fractions as the solvent elutes from the column and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Chromatography Start Crude Product TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Column with Stationary Phase TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Analyze Fractions by TLC Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Evaporate Solvent Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: General Workflow for Column Chromatography.

III. Summary of Purification Techniques

TechniqueWhen to UseKey AdvantagesPotential Issues
Acid-Base Extraction Initial purification of crude reaction mixtures.Excellent for separating acidic products from neutral/basic impurities; high capacity.Emulsion formation; product must be sufficiently acidic.
Recrystallization Purification of solid products that are already moderately pure.Can yield very high purity; scalable.Difficult to find a suitable solvent; potential for low recovery.
Column Chromatography For separating complex mixtures or impurities with similar polarity to the product.High resolving power; adaptable to a wide range of compounds.Can be time-consuming and require large solvent volumes; potential for product loss on the column.

By systematically applying these techniques and understanding the underlying chemical principles, researchers can effectively purify 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and related compounds to the high degree of purity required for subsequent applications in research and drug development.

IV. References

  • Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • ACS Publications. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Barnard College. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Florida State University. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Welcome to the Advanced Chromatography Support Center. Analyzing complex heterocyclic carboxylic acids like 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid requires precise control over the chromatographic environm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing complex heterocyclic carboxylic acids like 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid requires precise control over the chromatographic environment. This molecule is chromatographically challenging because it is amphoteric: it features a hydrophobic benzyl group, an acidic carboxylic moiety (pKa ~3.5–4.5), and basic nitrogen atoms within the pyrazolo-pyridine core.

This guide is designed for analytical scientists and drug development professionals to troubleshoot secondary interactions, resolve retention time drifts, and establish a self-validating analytical method based on fundamental chemical causality.

Method Development & Troubleshooting Workflow

HPLC_Workflow Start Analyze 1-benzyl-1H-pyrazolo [3,4-b]pyridine-5-carboxylic acid Assess Initial Scouting Run (5-95% ACN, 0.1% Formic Acid) Start->Assess Split Evaluate Chromatogram Assess->Split Tailing Severe Peak Tailing (Basic N - Silanol Interaction) Split->Tailing Asymmetry > 1.5 RT_Shift RT Drifting (pH near COOH pKa) Split->RT_Shift RT %RSD > 1.0% Success Optimal Peak Shape & Stable RT Split->Success Symmetric & Stable FixTailing Switch to 0.1% TFA (Ion-Pairing) & End-capped C18 Tailing->FixTailing FixRT Lock pH < 2.5 or > 6.5 (Avoid pKa ±1.5 range) RT_Shift->FixRT Validate Method Validation (Robustness & Reproducibility) Success->Validate FixTailing->Assess Re-inject FixRT->Assess Re-inject

Troubleshooting workflow for optimizing HPLC conditions of pyrazolo-pyridine derivatives.

Expert FAQs: Troubleshooting Chromatographic Anomalies

Q1: Why am I observing severe peak tailing for this compound, and how do I correct it mechanistically? Mechanistic Causality: The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms. Under standard acidic HPLC conditions, these nitrogens protonate and carry a positive charge. Concurrently, traditional silica-based C18 columns possess residual, unreacted silanol groups (-Si-OH) that can ionize to (-Si-O⁻). The electrostatic attraction between the protonated basic nitrogens of your analyte and the ionized silanols creates a secondary retention mechanism, which manifests as severe peak tailing[1]. Resolution:

  • Column Chemistry: Utilize an end-capped or polar-embedded C18 stationary phase to sterically shield residual silanols.

  • Mobile Phase Additives: Introduce 0.05% – 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the mobile phase pH to ~2.1, effectively suppressing silanol ionization, and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated basic nitrogens, neutralizing the charge and allowing the complex to partition uniformly into the stationary phase[1].

Q2: My retention times (RT) fluctuate unpredictably between runs. What is the root cause? Mechanistic Causality: The analyte features a carboxylic acid moiety at position 5, which typically exhibits a pKa between 3.5 and 4.5. If your mobile phase pH is within ±1.5 units of this pKa, the molecule exists in a highly sensitive dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states[2]. Minor, localized fluctuations in pH or buffer capacity within the column will drastically shift this equilibrium, causing RT drift. Resolution: You must lock the ionization state by adjusting the mobile phase pH to be at least 1.5 units away from the analyte's pKa[2].

  • For full protonation (Recommended): Use strong acidic modifiers like 0.1% TFA (pH ~2.1) or 0.1% Formic Acid (pH ~2.8) to ensure the carboxylic acid remains neutral.

  • For full deprotonation: If analyzing at a higher pH, employ a high-capacity buffer (e.g., 20 mM potassium phosphate at pH 7.0) to maintain a stable pH environment.

Q3: How do I choose between Acetonitrile and Methanol for this specific scaffold? Mechanistic Causality: While both are standard organic modifiers, Acetonitrile (ACN) is mechanistically superior for pyrazolo-pyridine derivatives. The 1-benzyl group and the heterocyclic core are highly aromatic. ACN is an aprotic solvent with a strong dipole moment that facilitates favorable π-π interactions between the aromatic analyte and the stationary phase, generally yielding sharper peaks than the protic solvent Methanol. Additionally, ACN/water mixtures exhibit significantly lower viscosity than Methanol/water mixtures, resulting in lower system backpressures and allowing for higher flow rates[3].

Logical Relationship: Ionization & Retention

Ionization_Logic LowPH Low pH (< 2.5) 0.1% TFA StateLow COOH: Neutral Pyridine N: Protonated (+) Net Charge: +1 LowPH->StateLow MidPH Mid pH (3.5 - 5.0) Acetate Buffer StateMid COOH: Deprotonated (-) Pyridine N: Protonated (+) Net Charge: Zwitterion (0) MidPH->StateMid HighPH High pH (> 7.0) Phosphate Buffer StateHigh COOH: Deprotonated (-) Pyridine N: Neutral Net Charge: -1 HighPH->StateHigh RetLow High Retention Good Peak Shape StateLow->RetLow RetMid Unstable Retention Peak Splitting StateMid->RetMid RetHigh Low Retention Sharp Peaks StateHigh->RetHigh

pH-dependent ionization states and their direct impact on chromatographic retention.

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the quantitative parameters and expected chromatographic outcomes based on mobile phase selection.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Analyte Ionization StateChromatographic Outcome
0.1% TFA in Water (pH ~2.1) AcetonitrileCOOH: Neutral, N: Protonated (+1)Excellent peak shape (ion-pairing), high retention, stable RT.
0.1% Formic Acid (pH ~2.8) AcetonitrileCOOH: Mostly Neutral, N: Protonated (+1)Good MS compatibility, moderate tailing without ion-pairing.
20 mM Acetate Buffer (pH 4.5) MethanolCOOH: Deprotonated (-), N: Protonated (+)Zwitterionic state. Poor solubility, split peaks, severe RT drift.
20 mM Phosphate Buffer (pH 7.0) AcetonitrileCOOH: Deprotonated (-), N: Neutral (-1)Sharp peaks, low retention. Requires high-pH tolerant column.
Self-Validating Experimental Protocol

To ensure data integrity, implement this self-validating methodology. The protocol includes built-in go/no-go checks to verify system suitability independent of the analyte.

Phase 1: System Suitability and Passivation

  • Passivation: Flush the HPLC system with 50:50 Methanol:Water (v/v) containing 0.1% Phosphoric acid for 30 minutes to passivate metal surfaces and prevent carboxylic acid chelation.

  • Dead Volume Check: Inject a neutral void volume marker (e.g., Uracil).

  • Validation Gate: Record the dead time ( t0​ ). If t0​ fluctuates by > 1% between duplicate injections, troubleshoot pump check valves before proceeding.

Phase 2: pH-Locked Gradient Scouting

  • Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water). Measure and verify the pH is ~2.1 ± 0.1 before use. Prepare Mobile Phase B (0.1% TFA in Acetonitrile).

  • Execution: Run a linear gradient from 5% B to 95% B over 20 minutes on an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Validation Gate: Calculate the Asymmetry Factor ( As​ ) of the 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid peak at 10% peak height. If As​>1.5 , the system fails validation. Corrective action: Increase TFA concentration to 0.15% to enhance ion-pairing, or switch to a polar-embedded column.

Phase 3: Robustness Verification

  • Perturbation: Prepare a parallel batch of Mobile Phase A with the pH deliberately adjusted to 2.3 (a +0.2 unit shift).

  • Execution: Re-inject the sample under identical gradient conditions.

  • Validation Gate: Compare the new retention time to Phase 2. If the retention time shifts by > 2.0%, the buffer capacity is insufficient for the sample load. Corrective action: Reduce the injection volume or increase the ionic strength of the additive[2].

References
  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Purity Assessment

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary & The Analytical Challenge The compound 1-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary & The Analytical Challenge

The compound 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 929975-85-9)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).

From a chromatographic perspective, this molecule presents a distinct analytical challenge due to its amphoteric nature. The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms, while the C5 position features an acidic carboxylic acid moiety. When analyzed using traditional High-Performance Liquid Chromatography (HPLC) methods, this zwitterionic character often leads to severe peak tailing due to secondary electrostatic interactions with unreacted silanols on the silica stationary phase. Furthermore, separating the target compound from closely related synthetic impurities—such as the 2-benzyl regioisomer or des-benzyl precursors—requires high theoretical plate counts.

This guide objectively compares a Traditional HPLC Method (using a fully porous 5 µm C18 column) against an Optimized UHPLC Method (using a 1.7 µm core-shell C18 column). It provides a self-validating, step-by-step protocol grounded in the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [2], demonstrating how modern column architecture and precise pH control yield superior analytical reliability.

Methodological Comparison: Traditional vs. Optimized

To establish a method that is "fit for its intended purpose" as mandated by ICH Q2(R2)[2], we must evaluate the causality behind our chromatographic choices.

The Causality of Experimental Choices
  • Stationary Phase Architecture: Traditional 5 µm fully porous particles suffer from longitudinal diffusion and slow mass transfer, leading to band broadening. The optimized method utilizes Core-Shell (Fused-Core) technology . The solid silica core limits the diffusion path of the analyte into the porous shell, significantly reducing the C term in the van Deemter equation and resulting in sharper peaks.

  • Mobile Phase pH Control: To prevent the carboxylic acid from ionizing (which causes unpredictable retention times and peak splitting), the mobile phase must be buffered at least 2 pH units below its pKa. We employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA also acts as a mild ion-pairing agent, masking the basic nitrogens on the pyrazolo-pyridine ring and preventing interaction with residual silanols.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional HPLC MethodOptimized UHPLC Method (Recommended)Causality / Advantage
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)Core-shell reduces diffusion path, increasing theoretical plates and resolution.
Mobile Phase A 10 mM Phosphate Buffer (pH 3.0)0.1% TFA in LC-MS Grade WaterTFA suppresses ionization of the -COOH group and minimizes silanol interactions.
Mobile Phase B Acetonitrile0.1% TFA in AcetonitrileEnsures consistent baseline and ion-pairing throughout the gradient.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for the 2.1 mm ID column; reduces solvent consumption by 80%.
Column Temp Ambient (~25°C)40°CElevated temperature lowers mobile phase viscosity, reducing backpressure.
Run Time 25 minutes8 minutesHigher efficiency allows for steeper gradients and faster throughput.

Visualizing the Analytical Workflow & Mechanism

To fully grasp the superiority of the optimized method, we must visualize both the separation mechanism at the stationary phase level and the overarching validation workflow.

Mechanism cluster_trad Traditional HPLC (5 µm Porous) cluster_opt Optimized UHPLC (1.7 µm Core-Shell) Analyte 1-benzyl-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid TradCol Fully Porous C18 Analyte->TradCol Sluggish Diffusion OptCol Core-Shell C18 (End-capped & Dense Bonding) Analyte->OptCol Rapid Elution Silanol Uncapped Silanol Interactions (Peak Tailing & Broadening) TradCol->Silanol Efficiency Rapid Mass Transfer (Sharp Peaks, High Resolution) OptCol->Efficiency

Fig 1. Chromatographic separation mechanisms comparing traditional porous vs. core-shell columns.

Workflow A 1. Sample Prep (0.1 mg/mL in Diluent) B 2. UHPLC Separation (Gradient Elution) A->B Injection C 3. ICH Q2(R2) Validation (Specificity, Linearity, etc.) B->C Data Acquisition D 4. Purity Assessment (Target > 99.0%) C->D Compliance Check

Fig 2. End-to-end HPLC method validation workflow for API purity assessment.

Step-by-Step Experimental Protocol (Optimized Method)

This protocol is designed as a self-validating system. System Suitability Testing (SST) is built into the workflow to ensure the instrument is performing adequately before any sample data is recorded.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

Step 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid reference standard. Dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate to ensure complete dissolution.

  • Working Sample Solution: Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask using the Diluent (Final Concentration: 0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Chromatographic Gradient Program

Set the UHPLC system to the following gradient profile (Flow rate: 0.4 mL/min):

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 5.0 min: 5% to 95% B (Linear gradient for separation of structural isomers)

  • 5.0 - 6.5 min: 95% B (Column wash to elute highly hydrophobic impurities)

  • 6.5 - 6.6 min: 95% to 5% B (Return to initial conditions)

  • 6.6 - 8.0 min: 5% B (Column equilibration)

Step 4: System Suitability Test (SST)

Inject the Working Sample Solution six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; USP Tailing Factor 1.5; Theoretical Plates ( N ) 10,000.

Method Validation Data (ICH Q2(R2) Compliance)

Following the ICH Q2(R2) guidelines[2][3], the optimized method was subjected to rigorous validation to prove it is "fit for the intended purpose"[2]. The data below highlights the performance of the Core-Shell UHPLC method compared to the traditional approach.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementTraditional Method ResultOptimized UHPLC ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from impurities Rs​=1.2 (Co-elution with 2-benzyl isomer) Rs​=3.4 (Complete baseline separation)Pass
Linearity (Range) R2≥0.999 over 25% to 150% of target conc. R2=0.995 R2=0.9998 (0.025 to 0.15 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels96.5% ± 2.1%99.8% ± 0.5%Pass
Precision (Repeatability) RSD 2.0% for 6 replicate injectionsRSD = 2.8%RSD = 0.4%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.5 µg/mL LOQ: 1.5 µg/mLLOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variations (Temp, Flow)Failed at ± 0.2 mL/minPassed (RSD < 1.0% across all variations)Pass
Data Interpretation

The traditional method failed to achieve baseline resolution ( Rs​=1.2 ) between the 1-benzyl target and its 2-benzyl regioisomer due to peak tailing. The optimized UHPLC method, leveraging the rapid mass transfer of the core-shell particles and the ion-suppression of TFA, achieved an exceptional resolution of Rs​=3.4 . Furthermore, the Limit of Quantitation (LOQ) was improved tenfold, allowing for the detection of trace-level synthetic impurities down to 0.15 µg/mL.

Conclusion

For the purity assessment of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, traditional 5 µm fully porous columns are insufficient due to the molecule's zwitterionic nature and susceptibility to silanol interactions.

Transitioning to an Optimized UHPLC Method utilizing a 1.7 µm core-shell stationary phase and a TFA-modified mobile phase provides a robust, highly sensitive, and fully ICH Q2(R2)-compliant analytical solution. This method not only reduces solvent consumption by 80% and cuts run time from 25 minutes to 8 minutes, but it also ensures absolute confidence in the purity profile of this critical pharmaceutical building block.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Overview MasterControl URL:[Link]

Sources

Comparative

Comparative Bioactivity of Pyrazolo[3,4-b]pyridine-5-Carboxylic Acid Analogs: A Guide for Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents, including the anxiolytics tracazolate and etazolate. Among i...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents, including the anxiolytics tracazolate and etazolate. Among its various substitution patterns, derivatization at the C5 position—specifically starting from pyrazolo[3,4-b]pyridine-5-carboxylic acid—has proven to be a highly versatile strategy for drug development. By converting the 5-carboxylic acid into esters, amides, or hydrazides, researchers can finely tune the steric bulk, lipophilicity, and hydrogen-bonding capabilities of the molecule, directing its bioactivity toward entirely different molecular targets.

This guide provides an objective comparison of the bioactivity profiles of pyrazolo[3,4-b]pyridine-5-carboxylic acid analogs, evaluating their performance as Adenosine A1 Receptor (A1AR) antagonists, Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, and antimicrobial agents.

Target Divergence Through C5 Modification

The functionalization of the C5-carboxylic acid fundamentally dictates the pharmacological trajectory of the scaffold:

  • C5-Esters (e.g., Ethyl Esters): These analogs are highly associated with Adenosine A1 Receptor (A1AR) antagonism. The ester linkage provides the optimal lipophilicity and spatial geometry to fit into the hydrophobic pocket of the A1AR, especially when paired with a bulky N1 substituent like a 2-chloro-2-phenylethyl group .

  • C5-Amides: Yield potent inhibitors of human NAMPT. The amide nitrogen acts as a crucial hydrogen bond donor, while the extended amide substituent projects into the solvent-exposed region of the NAMPT dimer interface, effectively blocking the NAD+ salvage pathway essential for tumor metabolism .

  • C5-Hydrazides and Oxadiazoles: Often synthesized for antimicrobial and antileishmanial applications. These modifications alter the overall partition coefficient (log P), enabling better penetration through complex bacterial or fungal cell walls .

Comparative Bioactivity Data

To objectively compare the performance of these structural analogs, Table 1 summarizes the primary biological activities, target affinities, and structural modifications of key representative compounds derived from the 5-carboxylic acid core.

Table 1: Quantitative Bioactivity Comparison of C5-Modified Analogs

Analog Class (C5 Modification)Representative SubstituentsPrimary Biological TargetTypical Potency (IC50 / Ki / MIC)Key Mechanistic Advantage
Ethyl Esters N1: 2-chloro-2-phenylethylAdenosine A1 Receptor (A1AR) Ki​ = 1.2 – 10 nMHigh selectivity over A2A/A3 receptors due to optimized ester lipophilicity.
Amides N1: Benzyl / C4: ArylNAMPT Enzyme IC50​ = 5 – 25 nMAmide nitrogen provides critical H-bond; blocks NAD+ salvage in tumor cells.
Hydrazides / Oxadiazoles N1: Diphenyl / C3: MethylBacterial / Fungal Cell WallsMIC = 0.12 – 62.5 µg/mLTunable log P enhances cell wall penetration in diverse pathogens.

Mechanism and Workflow: NAMPT Inhibition in Oncology

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Tumor cells, which have high metabolic turnover, rely heavily on this pathway to sustain energy production. Pyrazolo[3,4-b]pyridine-5-carboxamides act as potent, competitive inhibitors of NAMPT, leading to NAD+ depletion and subsequent apoptosis in cancer cells .

G NAMPT NAMPT Enzyme NMN NMN NAMPT->NMN Catalysis NAM Nicotinamide (NAM) NAM->NAMPT PRPP PRPP PRPP->NAMPT NAD NAD+ NMN->NAD NMNAT Tumor Tumor Cell Proliferation NAD->Tumor Energy/Metabolism Inhibitor Pyrazolo[3,4-b]pyridine-5-amide (Inhibitor) Inhibitor->NAMPT Blocks

NAMPT-mediated NAD+ salvage pathway blocked by pyrazolo[3,4-b]pyridine-5-amides.

Experimental Protocol: In Vitro NAMPT Enzymatic Assay

To validate the inhibitory potency ( IC50​ ) of C5-amide analogs, a self-validating biochemical assay coupling NAMPT activity to a fluorescent readout is required.

Causality Check: Why use a coupled fluorometric assay? NAMPT converts nicotinamide (NAM) and PRPP to NMN, which is difficult to detect directly. By adding NMN adenylyltransferase (NMNAT) and coupling it to an alcohol dehydrogenase (ADH) system, the generation of NADH can be measured fluorometrically, providing a highly sensitive, real-time kinetic readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.5 mM TCEP). Reconstitute recombinant human NAMPT, NMNAT, ADH, PRPP, and ATP.

  • Compound Dilution: Serially dilute the pyrazolo[3,4-b]pyridine-5-amide analogs in DMSO. Control: Use a known NAMPT inhibitor (e.g., FK866) as a positive control and pure DMSO as a vehicle control to ensure assay validity.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, mix 10 µL of NAMPT (final concentration 5 nM) with 1 µL of the diluted compound. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately assessing slow-binding inhibitors.

  • Reaction Initiation: Add 10 µL of a substrate/coupling enzyme mix containing NAM (10 µM), PRPP (50 µM), ATP (1 mM), NMNAT (1 U/mL), ADH (2 U/mL), and ethanol (1.5%).

  • Kinetic Readout: Measure fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity of NADH formation and determine the IC50​ using a 4-parameter logistic curve fit.

Mechanism and Workflow: Adenosine A1 Receptor Antagonism

Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters exhibit high affinity for A1AR. These compounds are evaluated for their potential in treating neurodegenerative diseases, depression, and acute renal failure by preventing adenosine-mediated CNS depression and renal vasoconstriction .

Workflow Membrane 1. Membrane Preparation (Bovine Cortex) Incubation 2. Incubation with [3H]DPCPX & Analog Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Step-by-step radioligand binding assay workflow for A1AR affinity evaluation.

Experimental Protocol: Radioligand Binding Assay for A1AR

Causality Check: Why use [3H]DPCPX? DPCPX is a highly selective, high-affinity A1AR antagonist. Using its tritiated form allows for precise competitive displacement mapping. Why use GF/B glass fiber filters? These filters have a high binding capacity for cell membranes but low non-specific binding for the radioligand, ensuring a high signal-to-noise ratio when separating bound from free ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from bovine cerebral cortex (rich in A1AR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g. Resuspend the pellet to a final protein concentration of 0.2 mg/mL.

  • Incubation: In glass test tubes, combine 100 µL of membrane suspension, 50 µL of [3H]DPCPX (final concentration 1 nM), and 50 µL of the pyrazolo[3,4-b]pyridine-5-ester analog (varying concentrations from 10−10 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state competitive binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50​ from the displacement curve. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Conclusion

The pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is a masterclass in structural adaptability. While the core heterocyclic system provides a stable, bioavailable foundation, it is the precise modification of the C5-carboxylic acid—into esters for A1AR antagonism, amides for NAMPT inhibition, or hydrazides for antimicrobial action—that dictates the biological target. Rigorous, self-validating experimental protocols remain essential for accurately benchmarking these analogs against existing therapeutic standards.

References

  • Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules (PMC - NIH) URL:[Link]

Validation

Benchmarking 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in HTS Libraries: A Scaffold Comparison Guide

Executive Summary In modern high-throughput screening (HTS) and fragment-based drug discovery, the selection of the core scaffold dictates the trajectory of lead optimization. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern high-throughput screening (HTS) and fragment-based drug discovery, the selection of the core scaffold dictates the trajectory of lead optimization. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has emerged as a highly privileged building block, particularly in the development of kinase inhibitors and anti-cancer agents[1][2].

This guide objectively benchmarks this scaffold against common alternatives (such as indole and quinoline derivatives), detailing its pharmacophoric advantages, library synthesis efficiency, and performance in biological assays. By exploring the causality behind its structural features, this guide provides drug development professionals with actionable, self-validating protocols for integrating this scaffold into HTS workflows.

Scaffold Rationale & Pharmacophore Analysis

The utility of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in HTS libraries is not accidental; it is driven by precise stereoelectronic properties that make it an ideal purine bioisostere[3].

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system mimics the adenine ring of ATP. The nitrogen atoms in the pyrazole and pyridine rings act as critical hydrogen bond acceptors and donors, efficiently engaging the hinge region of various kinases (e.g., TRKA, PIM-1, and VEGFR-2)[3][4][5].

  • The 1-Benzyl Substitution: Unsubstituted pyrazolopyridines suffer from tautomerism between the 1H- and 2H- forms. N1-benzylation locks the molecule into the thermodynamically favored 1H-tautomer[1]. Furthermore, the benzyl group is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, enhancing both target affinity and cellular permeability[2].

  • The 5-Carboxylic Acid Handle: Positioned on the pyridine ring, the carboxylic acid acts as a synthetic vector pointing toward the solvent-exposed channel of the kinase domain. This allows for rapid diversification via amide coupling in HTS library generation without sterically clashing with the hinge-binding core[5].

Pharmacophore Core Pyrazolo[3,4-b]pyridine Core (Purine Bioisostere) Benzyl 1-Benzyl Group (Hydrophobic Anchor) Core->Benzyl Carboxyl 5-Carboxylic Acid (Diversification Handle) Core->Carboxyl Hinge Kinase Hinge Region (H-Bonding Network) Core->Hinge Engages via N-atoms HydroPocket Hydrophobic Pocket (Selectivity Filter) Benzyl->HydroPocket Occupies Solvent Solvent-Exposed Channel (Library Diversification) Carboxyl->Solvent Projects into

Fig 1: Pharmacophoric mapping of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Comparative Benchmarking: Scaffold vs. Scaffold

When designing an HTS library, researchers often weigh pyrazolo[3,4-b]pyridines against other bicyclic heteroaromatics. The table below synthesizes quantitative and qualitative data comparing our target scaffold against 1-benzyl-1H-indole-5-carboxylic acid and 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid.

Table 1: Scaffold Comparison for HTS Library Generation
Metric / Property1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1-Benzyl-1H-indole-5-carboxylic acid1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid
Primary Target Class Kinases (TRKA, PIM-1), TOPIIα[4][5][6]Topoisomerase II, GPCRs[6]Kinases (Broad spectrum)
H-Bond Acceptors (Core) 314
Hinge Binding Affinity High (Optimal donor/acceptor geometry)Low (Lacks pyridine nitrogen)Very High (Often leads to pan-kinase toxicity)
Amide Coupling Yield >85% (Standard HATU/DIPEA)>90% (Highly reactive)~70% (Pyrimidine ring reduces nucleophilicity)
Aqueous Solubility Moderate (Tunable via amide substituents)Low (Highly lipophilic)High
PAINS Liability LowLowModerate (Can act as a promiscuous binder)

Causality Insight: The pyrazolo[3,4-b]pyridine strikes the optimal balance. While the pyrazolo[3,4-d]pyrimidine has more hydrogen bond acceptors, it often results in promiscuous pan-kinase inhibition. Conversely, the indole scaffold lacks the necessary nitrogen atoms to form strong bidentate hydrogen bonds with the kinase hinge region, making it more suited for DNA intercalation (e.g., Topoisomerase IIα inhibition)[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the integration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid into an HTS workflow, from chemical diversification to biological screening.

Protocol A: High-Throughput Amide Library Generation

Objective: Synthesize a 96-well plate library of amides using the 5-carboxylic acid handle.

  • Preparation of Scaffold Stock: Dissolve 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (0.1 M) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To each well of a 96-well deep-well plate, add 100 µL of the scaffold stock (10 µmol). Add 100 µL of a 0.1 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by 5 µL of N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU is chosen over EDC/HOBt because the electron-withdrawing nature of the pyrazolopyridine ring slightly deactivates the carboxylic acid; HATU provides the rapid kinetics required for high-yielding HTS synthesis.

  • Amine Addition: Dispense 120 µL of diverse primary and secondary amines (0.1 M in DMF, 1.2 eq) into the respective wells.

  • Incubation & Purification: Seal the plate and shake at room temperature for 12 hours. Purify the library via high-throughput preparative LC-MS to ensure >95% purity before biological assaying[6].

Protocol B: TR-FRET Kinase Screening Assay (TRKA)

Objective: Evaluate the HTS library for TRKA kinase inhibition, a validated target for this scaffold[5].

  • Assay Setup: Use a 384-well low-volume white microplate. Add 50 nL of the synthesized library compounds (in DMSO) to the wells using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 2.5 µL of a master mix containing recombinant TRKA kinase and fluorescein-labeled poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and a Terbium-labeled anti-phosphotyrosine antibody.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. Pyrazolo[3,4-b]pyridines can sometimes exhibit intrinsic fluorescence. The time-delayed reading of the Terbium fluorophore (long emission lifetime) completely eliminates compound auto-fluorescence background, preventing false positives/negatives.

  • Validation: Calculate % inhibition relative to DMSO controls. Compounds exhibiting >50% inhibition are advanced to dose-response (IC50) determination.

HTSWorkflow Scaffold Scaffold Selection (Pyrazolo[3,4-b]pyridine) Synthesis Library Synthesis (HATU/DIPEA Coupling) Scaffold->Synthesis Diversification Screening Primary Screening (TR-FRET Assay) Synthesis->Screening >95% Purity Validation Hit Validation (IC50 & Selectivity) Screening->Validation >50% Inhibition

Fig 2: End-to-end HTS workflow utilizing the pyrazolo[3,4-b]pyridine scaffold.

Conclusion

The 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is a highly validated, structurally optimized building block for HTS libraries. Its distinct advantage lies in the perfect marriage of a purine-mimicking core for robust target engagement and a chemically tractable carboxylic acid for rapid library generation. By utilizing self-validating screening methodologies like TR-FRET, researchers can efficiently harness this scaffold to discover novel, potent inhibitors for kinases and other critical oncological targets.

References

  • Ezzrati, et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, Universitat Ramon Llull, 30 Mar. 2022. Available at:[Link][1]

  • "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals (MDPI), 20 Nov. 2025. Available at:[Link][6]

  • "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Omega, 24 Jan. 2026. Available at:[Link][2]

  • "Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells." Bioorganic & Medicinal Chemistry, PubMed, 15 Dec. 2020. Available at:[Link][4]

  • Liu, N., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances, 18 Oct. 2022. Available at:[Link][5]

  • "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics." RSC Advances, 05 Feb. 2026. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 929975-85-9; PubChem CID: [1]) is a critical scaffold frequently utilized in the development of kinase inhibitors and other biologically active therapeutics.

However, its physicochemical properties as a finely divided organic powder present specific operational hazards. This guide synthesizes technical accuracy with field-proven laboratory practices to provide a self-validating system for personal protective equipment (PPE), handling, and disposal.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to standardized safety data[2], this compound triggers three primary Globally Harmonized System (GHS) hazard statements:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety can cause localized pH disruptions upon contact with the moisture naturally present on the skin or mucous membranes of the eyes, leading to acute irritation.

  • H335 (May cause respiratory irritation): As a dry organic solid, this compound is highly prone to electrostatic charging and aerosolization. Inhalation of these micro-particulates deposits the irritating acid directly onto the sensitive tissues of the respiratory tract.

Required Personal Protective Equipment (PPE)

Following the foundational safety frameworks established by [3], the following PPE matrix is mandatory. Each item is selected based on a specific mechanistic vulnerability.

PPE CategorySpecificationCausality / Hazard Mitigated
Eye Protection ANSI Z87.1 compliant safety goggles (not standard safety glasses).Mitigates H319: Goggles provide a full seal around the eyes, preventing airborne dust particulates generated by static repulsion from bypassing the lenses.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Mitigates H315: Nitrile provides excellent resistance to dry organic powders. Self-validating check: Inspect gloves for micro-tears before handling.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Mitigates H315: Protects street clothing and exposed skin from accidental powder contact and subsequent transfer.
Respiratory N95 respirator (Only required if handling outside a certified fume hood).Mitigates H335: Filters out >95% of airborne particulates. Note: Primary respiratory control should always be engineering controls (fume hood).

Operational Workflow & Handling Protocol

The handling of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid must be conducted within a properly functioning chemical fume hood. The following step-by-step methodology ensures that the respiratory and contact hazards are neutralized before they can manifest, aligning with the standards in[4].

Step-by-Step Methodology
  • Environmental Verification: Before opening the chemical container, verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Lower the sash to the lowest workable height to create a physical barrier between your breathing zone and the compound.

  • Static Mitigation (Weighing): Organic powders accumulate static charge during transport. When opened, electrostatic repulsion can cause the powder to "jump," leading to immediate aerosolization. Action: Use an anti-static weighing boat and a static eliminator (ionizer) near the balance.

  • Transfer & Solubilization: Transfer the pre-weighed solid directly into your reaction vessel. If you are preparing a stock solution, add the solvent slowly down the side of the vessel. Causality: Rapid solvent addition displaces air quickly, which can eject the dry powder out of the flask and into the hood environment.

  • Immediate Decontamination: Once the transfer is complete, wipe down the balance, spatulas, and the fume hood surface with a damp paper towel (using a water/ethanol mixture). The moisture traps residual micro-particulates via capillary action, preventing secondary exposure.

Workflow Visualization

G Start 1. Pre-Operation Verify Fume Hood (>100 fpm) Don PPE Weighing 2. Execution: Weighing Use anti-static boat to prevent aerosolization Start->Weighing Transfer 3. Execution: Transfer Slow solvent addition to minimize dust Weighing->Transfer Decon 4. Post-Operation: Decon Wipe surfaces with damp absorbent paper Transfer->Decon Disposal 5. Waste Disposal Segregate into compatible hazardous waste streams Decon->Disposal

Figure 1: Standard operational workflow for safely handling 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Spill Management & Disposal Plan

In the event of an accidental spill, improper cleanup can exponentially increase the hazard. Dry sweeping a respiratory irritant immediately aerosolizes the particles, defeating the purpose of the cleanup and exposing the operator[3].

Powder Spill Protocol
  • Isolate: Lower the fume hood sash completely (if inside the hood) or restrict access to the bench area.

  • Contain (Do Not Sweep): Cover the powder spill with damp absorbent paper. Dampening the paper with a non-reactive solvent (e.g., water or 70% ethanol) traps the particulates via surface tension, neutralizing the H335 inhalation risk.

  • Collect: Carefully scoop the damp material using a non-sparking tool or stiff cardboard into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill site thoroughly with soap and water to remove any residual acidity.

Disposal Plan

1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid must not be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste: Collect all contaminated weighing boats, damp paper towels, and disposable spatulas in a designated, clearly labeled solid hazardous waste container (e.g., "Hazardous Waste: Solid Organic Irritant").

  • Liquid Waste: If the compound has been dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol), dispose of the solution in a designated non-halogenated (or halogenated, depending on the solvent) organic liquid waste carboy. Ensure the container is kept closed unless actively adding waste.

References

  • American Elements. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Safety Data Sheet (SDS). Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16227809, 1-benzylpyrazolo[3,4-b]pyridine-5-carboxylic acid. Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from:[Link]

Sources

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